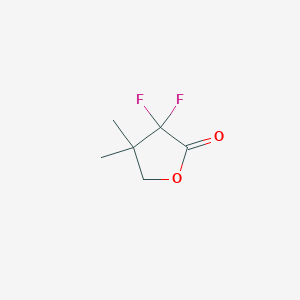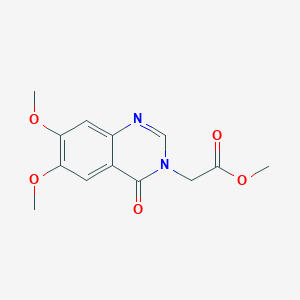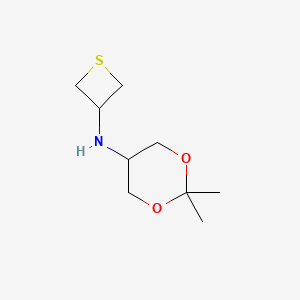
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is a synthetic organic compound Its structure includes a dioxane ring, a thietane ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the thietane ring and finally the amine group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactions, use of cheaper reagents, and recycling of solvents. The process would also need to comply with environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used in medicine, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the thietane ring.
N-(thietan-3-yl)-1,3-dioxan-5-amine: Lacks the dimethyl groups.
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxane: Lacks the amine group.
Uniqueness
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is unique due to the combination of the dioxane and thietane rings along with the amine group. This unique structure could confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)11-3-7(4-12-9)10-8-5-13-6-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
JGCNMLKHRYIBSP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)NC2CSC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


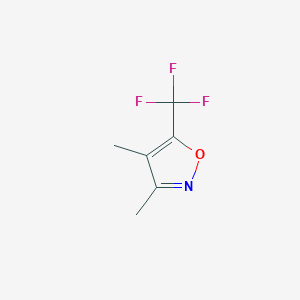


![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

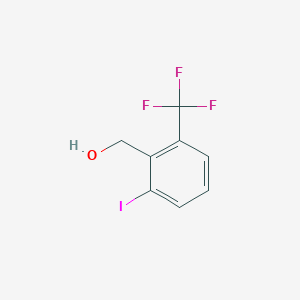
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
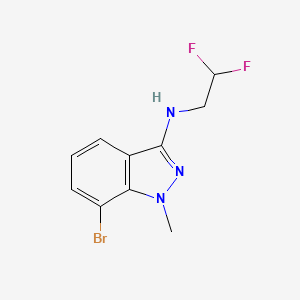
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)


